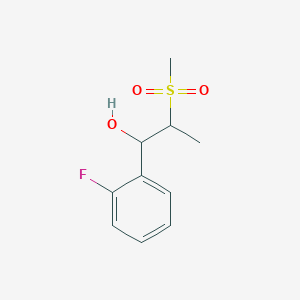
1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-ol is an organic compound that features a fluorophenyl group, a methylsulfonyl group, and a propanol backbone. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzene, methylsulfonyl chloride, and propanol.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-one or 1-(2-Fluorophenyl)-2-(methylsulfonyl)propanoic acid.
Reduction: 1-(2-Fluorophenyl)-2-(methylthio)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving sulfonyl and fluorophenyl groups.
Medicine: Potential use in drug development due to its unique structural features.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-ol would depend on its specific application. Generally, compounds with sulfonyl and fluorophenyl groups can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-(2-Fluorophenyl)-2-(methylsulfonyl)ethanol: Similar structure but with an ethanol backbone.
1-(2-Fluorophenyl)-2-(methylsulfonyl)butan-1-ol: Similar structure but with a butanol backbone.
1-(2-Chlorophenyl)-2-(methylsulfonyl)propan-1-ol: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-ol is unique due to the combination of the fluorophenyl and methylsulfonyl groups, which can impart distinct chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, while the sulfonyl group can increase its reactivity and potential for forming hydrogen bonds.
特性
分子式 |
C10H13FO3S |
|---|---|
分子量 |
232.27 g/mol |
IUPAC名 |
1-(2-fluorophenyl)-2-methylsulfonylpropan-1-ol |
InChI |
InChI=1S/C10H13FO3S/c1-7(15(2,13)14)10(12)8-5-3-4-6-9(8)11/h3-7,10,12H,1-2H3 |
InChIキー |
PGOPBADCOHMZBJ-UHFFFAOYSA-N |
正規SMILES |
CC(C(C1=CC=CC=C1F)O)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


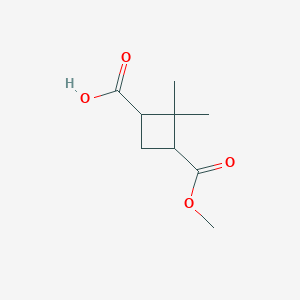
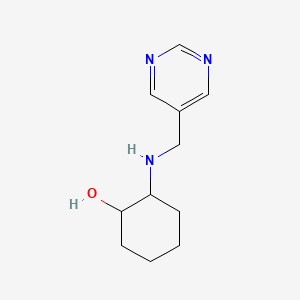
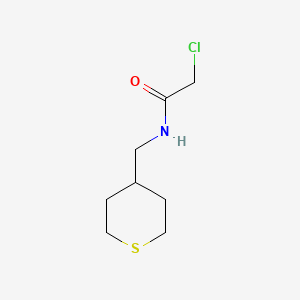

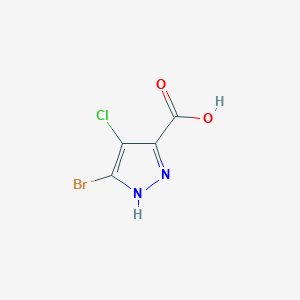
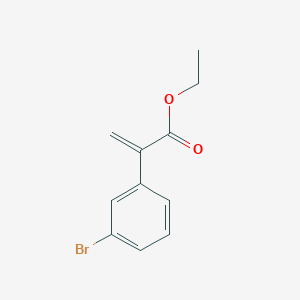



![7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13016153.png)

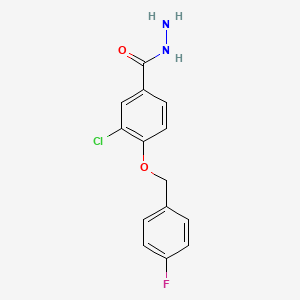
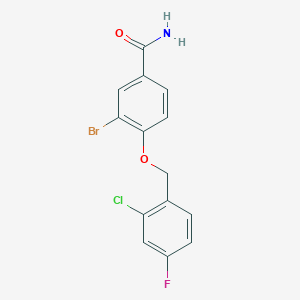
![tert-butyl 7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13016180.png)
